molecular formula C13H17N B2627961 3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287274-45-5

3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No. B2627961
CAS RN: 2287274-45-5
M. Wt: 187.286
InChI Key: TWKOJAXBVZLJNK-UHFFFAOYSA-N
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Description

“3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine” is a compound containing a bridged bicyclic carbon skeleton . It is a derivative of bicyclo[1.1.1]pentane (BCP), which has been extensively used in materials science and drug discovery . The BCP motif has emerged as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .


Synthesis Analysis

The synthesis of BCP derivatives has been a topic of interest in recent years . The conversion of the readily available bicyclo[1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry has been reported . This is the first reported method to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton .


Molecular Structure Analysis

The molecular structure of “3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine” is derived from the bicyclo[1.1.1]pentane (BCP) core . The BCP core is a small, bridged bicyclic carbon skeleton that can provide a well-defined, rigid framework upon which to append substituents .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine” involve the use of imine photochemistry . The conversion of the readily available bicyclo[1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines is achieved through this method .

Future Directions

The future directions for “3-(2,5-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine” could involve further exploration of its synthesis methods and potential applications. The development of radical chemistry enables the assembly of valuable bicyclo[1.1.1]pentylamines scaffold directly through the amination transformation of highly strained [1.1.1]propellane . This could provide some inspiration for future research in this area .

properties

IUPAC Name

3-(2,5-dimethylphenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-9-3-4-10(2)11(5-9)12-6-13(14,7-12)8-12/h3-5H,6-8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKOJAXBVZLJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C23CC(C2)(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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